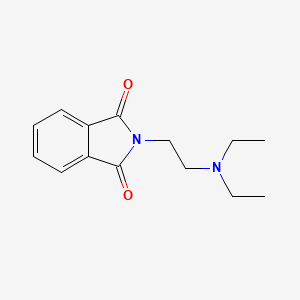

2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione

Description

Historical Context and Significance of Phthalimide (B116566) Derivatives in Medicinal Chemistry

The journey of phthalimide derivatives in medicinal chemistry is marked by both triumph and tragedy, fundamentally shaping modern drug development and regulation. The most prominent example is thalidomide, a compound introduced in the late 1950s as a sedative. nih.gov While initially deemed safe, its devastating teratogenic effects led to a global health crisis. However, subsequent research unveiled thalidomide's potent anti-inflammatory and immunomodulatory properties, leading to its repurposing for treating conditions like multiple myeloma and complications of leprosy. nih.gov

This complex history sparked intensive investigation into the phthalimide scaffold, revealing its remarkable versatility as a pharmacophore. ucl.ac.uk Over the decades, researchers have synthesized and evaluated countless derivatives, uncovering a wide spectrum of biological activities. nih.govucl.ac.uk These compounds have shown potential as anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor agents. biomedgrid.com The ability of the phthalimide ring to serve as a core structure for generating diverse chemical libraries has cemented its status as a privileged scaffold in medicinal chemistry. ucl.ac.uk

Overview of Structural Diversity within N-Substituted Phthalimides and Their Biological Relevance

The biological activity of phthalimide derivatives is intrinsically linked to the nature of the substituent attached to the imide nitrogen atom. This N-substitution is the primary point of diversification, allowing chemists to modulate the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior. mdpi.commdpi.com

The structural variety of N-substituted phthalimides is immense, ranging from simple alkyl and aryl groups to more complex heterocyclic and peptidic moieties. turito.comresearchgate.net This diversity translates into a broad array of biological targets and therapeutic applications. For instance, different substitutions have yielded compounds with potent and specific activities, as highlighted by numerous research findings.

| Biological Activity | Compound Class/Example | Research Finding |

| Anti-inflammatory | Phthalimide derivatives | A series of derivatives was found to modulate the overproduction of TNF-α, a key mediator in inflammatory responses, with some surpassing the activity of thalidomide. biomedgrid.com |

| Anticonvulsant | Novel phthalimide derivatives | Three new derivatives demonstrated potent anticonvulsant effects in seizure models, with one compound showing efficacy comparable to diazepam and thalidomide. ucl.ac.uk |

| Antimicrobial | N-substituted phthalimides | Certain derivatives have exhibited strong antibacterial activity with minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics. ucl.ac.uk |

| Anticancer | Azonafide (B1242303) analogues | New azonafide derivatives, which are structurally related to phthalimides, showed higher potency than the parent compound against various tumor cell lines. nih.gov |

| Analgesic | Phthalimide-oxadiazole compounds | Seven new compounds featuring a phthalimide group linked to a methyl 1,2,4-oxadiazol-5-yl moiety displayed potent analgesic effects in animal models. biomedgrid.com |

These examples underscore the principle that modifying the N-substituent is a powerful strategy for tuning the biological profile of the phthalimide scaffold, leading to the discovery of agents with activities spanning from anti-HIV and anxiolytic to antifungal and antimalarial effects. researchgate.netrsc.org

Position of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione within Contemporary Chemical Biology Research

Within the vast landscape of phthalimide derivatives, this compound holds a specific and important position as a synthetic intermediate and research tool. Its primary documented role is as a precursor in the synthesis of Sunitinib-d4. theclinivex.com

Sunitinib is a multi-kinase inhibitor, a type of targeted cancer therapy that blocks several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Sunitinib-d4 is a deuterated (heavy isotope-labeled) version of Sunitinib. Labeled compounds like this are invaluable in chemical biology and pharmaceutical research, particularly in pharmacokinetic studies. They are used as internal standards in mass spectrometry-based assays to accurately quantify the concentration of the unlabeled drug in biological samples.

Therefore, the significance of this compound lies not in its own direct biological activity, but in its utility for creating essential analytical tools. theclinivex.com The synthesis of Sunitinib-d4 from this intermediate enables researchers to conduct critical studies on the absorption, distribution, metabolism, and excretion (ADME) of Sunitinib. The presence of the diethylaminoethyl side chain is a key structural feature that is incorporated into the final Sunitinib molecule. The investigation of structurally similar compounds, such as 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones which have shown antitumor activity, indicates that this particular side chain is of significant interest in the design of bioactive molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)14(16)18/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFCGUZGMFMHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Diethylamino Ethyl Isoindoline 1,3 Dione and Its Analogues

General Synthetic Approaches to Isoindoline-1,3-diones

The isoindoline-1,3-dione core is a privileged scaffold in medicinal and materials chemistry. Its synthesis has been the subject of extensive research, leading to the development of several reliable methods. These approaches are broadly applicable and can be adapted for the synthesis of a wide array of N-substituted derivatives.

Condensation Reactions of Phthalic Anhydride with Primary Amines

The most traditional and widely employed method for the synthesis of N-substituted isoindoline-1,3-diones is the dehydrative condensation of phthalic anhydride with a primary amine. This reaction proceeds through the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization upon heating to form the imide ring, with the elimination of a water molecule. researchgate.netjetir.org

The reaction can be carried out by heating a mixture of phthalic anhydride and the desired primary amine. Often, a high-boiling solvent such as glacial acetic acid is used to facilitate the reaction and removal of water. nih.gov In some cases, the reaction can be performed under solvent-free conditions, where the reactants are heated together in a molten state. researchgate.net This "green chemistry" approach is efficient and minimizes solvent waste. For instance, one procedure involves heating phthalic anhydride and an amine in a flask at the melting point of the starting materials for a few minutes. researchgate.net Another common technique involves refluxing the reactants in a suitable solvent for a period ranging from minutes to several hours. jetir.orgnih.gov

The general scheme for this reaction is as follows: Phthalic Anhydride + R-NH₂ → N-Substituted Phthalimide (B116566) + H₂O

This method's versatility is demonstrated by its use with a wide range of primary amines, including aliphatic, aromatic, and functionalized amines.

Palladium-Catalyzed Carbonylative Cyclization Reactions

More contemporary approaches to the synthesis of isoindoline-1,3-diones involve palladium-catalyzed reactions. One such method is the carbonylative cyclization of o-halobenzoates with primary amines. This one-step process provides a powerful alternative to the classical condensation method and can tolerate a variety of functional groups. researchgate.net

In this reaction, an o-halobenzoate is reacted with a primary amine and carbon monoxide (CO) in the presence of a palladium catalyst. The mechanism is thought to involve the palladium-catalyzed formation of an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization to yield the final isoindoline-1,3-dione product. This methodology is advantageous due to its mild reaction conditions and good yields for a range of substrates.

Targeted Synthesis of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione and its Structural Variants

The synthesis of the specific compound this compound involves the introduction of a diethylaminoethyl group onto the nitrogen atom of the isoindoline-1,3-dione core. This is typically achieved through the direct condensation of phthalic anhydride with the corresponding primary amine, N,N-diethylethylenediamine.

Strategies for Incorporating Diethylaminoethyl and Similar Side Chains

The most direct strategy for synthesizing this compound is the condensation reaction between phthalic anhydride and N,N-diethylethylenediamine. The primary amino group of N,N-diethylethylenediamine acts as the nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. Subsequent dehydration leads to the formation of the stable five-membered imide ring.

Studies have investigated a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, indicating the successful application of these synthetic strategies to create molecules with varying alkyl chain lengths between the phthalimide nitrogen and the diethylamino group. nih.gov

Optimization of Reaction Conditions for Compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. For the synthesis of N-substituted phthalimides, including the target compound, various parameters can be adjusted.

Conventional heating, typically involving refluxing in a suitable solvent or direct heating of the neat reactants, is the most common protocol for the synthesis of this compound and its analogues via the condensation pathway.

The choice of solvent can influence the reaction rate and yield. Glacial acetic acid is frequently used as it serves as both a solvent and a catalyst for the dehydration step. nih.gov Other high-boiling point, non-aqueous solvents can also be employed. The reaction of phthalic anhydride with ethylenediamine, a related diamine, has been shown to yield N,N'-diphthaloyl-1,2-ethylenediamine in non-aqueous solvents. asianpubs.org

A solvent-free approach offers advantages in terms of simplicity and reduced environmental impact. For example, the synthesis of the structurally similar compound 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was achieved by heating a mixture of phthalic anhydride and 2-(3,4-dimethoxyphenyl)ethylamine at 150-200 °C for 15-20 minutes. researchgate.net These conditions provide a strong precedent for the synthesis of the target compound.

The following table summarizes typical conditions for the synthesis of N-substituted phthalimides using conventional heating methods, based on findings for analogous compounds.

| Amine Reactant | Solvent | Temperature (°C) | Time | Yield (%) | Reference Compound |

|---|---|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)ethylamine | None (Solvent-free) | 150-200 | 15-20 min | Not specified | 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione |

| Primary Amines (General) | Glacial Acetic Acid | Reflux | 50 min - 4 hr | Not specified | N-Alkyl/Aryl Phthalimides |

| Glycine | Glacial Acetic Acid | 120 | 8 hr | Not specified | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid |

| Ammonia (aqueous) | None (Water removed by heating) | ~300 | 1.5 - 2 hr | 95-97 | Phthalimide |

This table is interactive. You can sort the columns by clicking on the headers.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods epa.govasianpubs.orgorganic-chemistry.org. The application of microwave irradiation in the synthesis of N-substituted isoindoline-1,3-diones, including analogues of this compound, has demonstrated significant improvements in efficiency.

The synthesis of N-substituted phthalimides is commonly achieved through the condensation of phthalic anhydride with a primary amine. Microwave irradiation facilitates this reaction, often under solvent-free conditions, which aligns with the principles of green chemistry asianpubs.org. For instance, the reaction of phthalic anhydride with various amino acids under solventless 'dry' conditions using microwave irradiation has been shown to produce phthalimide derivatives in excellent yields and without racemization epa.gov.

In a typical microwave-assisted procedure, phthalic anhydride and the desired amine, such as N,N-diethylethylenediamine for the synthesis of the title compound, are mixed, potentially with a solid support like silica (B1680970) gel or aluminosilicate clay, and subjected to microwave irradiation mdpi.com. The reaction temperature and time are optimized to maximize the yield and purity of the product. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can significantly reduce the time required for the reaction to reach completion organic-chemistry.org.

The table below illustrates the enhancements achieved through microwave-assisted synthesis for a selection of isoindoline-1,3-dione derivatives, showcasing the reduction in reaction time and improvement in yields compared to conventional heating methods.

| Derivative | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| N-Aryl- or N-(1,2,4-triazol-yl)-phthalimides | Not specified | Not specified, but noted as an efficient method | researchgate.net |

| 4,6-Disubstituted isoindoline-1,3-diones | Not specified | 15-59% yield | researchgate.net |

| Phthalimide | Long reaction times, low yield | 180 s, 83.5% yield | asianpubs.org |

| 2-Aminodihydropyrimidines (Biginelli reaction) | Longer reaction times | 10 min, 36-91% yield | organic-chemistry.org |

| 2-Methyl-1H-indole-3-carboxylate derivatives | Not specified | Excellent yields | mdpi.com |

Derivatization Strategies for Expanding Molecular Complexity

The isoindoline-1,3-dione scaffold serves as a versatile platform for chemical modification to explore structure-activity relationships and develop new compounds with enhanced biological profiles. Derivatization strategies often focus on the introduction of diverse chemical moieties at various positions of the core structure.

The incorporation of heterocyclic rings into the isoindoline-1,3-dione framework is a widely employed strategy to generate novel chemical entities with diverse pharmacological properties mdpi.comrsc.orgscispace.com. Heterocycles such as triazoles, pyrazoles, and thiazoles are known to be important pharmacophores in many biologically active compounds researchgate.netclockss.org.

One common approach involves the condensation of a substituted phthalic anhydride with an amino-functionalized heterocycle. For example, a series of novel isoindoline-1,3-diones containing a 1,2,4-triazole moiety were synthesized via a one-pot reaction researchgate.netnih.gov. This method often involves the reaction of phthalic anhydride with a carbohydrazide, followed by cyclization to form the triazole ring, which is then attached to the isoindoline-1,3-dione core neliti.comresearchgate.net.

Another strategy involves the synthesis of a key intermediate, such as 2-(4-((4-Oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione, which can then undergo further cyclocondensation reactions to introduce additional heterocyclic motifs researchgate.netclockss.org. These synthetic routes allow for the creation of complex molecules with multiple pharmacophoric groups.

The following table presents examples of isoindoline-1,3-dione derivatives with incorporated heterocyclic moieties and the synthetic methods used.

| Heterocyclic Moiety | Synthetic Approach | Resulting Compound Structure (General) | Reference |

| 1,2,4-Triazole | One-pot reaction of phthalic anhydride, a carbohydrazide, and a substituted benzaldehyde. | Isoindoline-1,3-dione linked to a substituted 1,2,4-triazole ring. | researchgate.netnih.gov |

| Pyrazole and Thiazolidinone | Multi-step synthesis involving the preparation of a pyrazole-carbonyl-isoindoline-1,3-dione intermediate followed by cyclocondensation. | A complex conjugate containing isoindoline-1,3-dione, pyrazole, and thiazolidinone moieties. | researchgate.netclockss.org |

| Imidazole | Hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. | Fused multifunctionalized isoindoline-1,3-diones. | rsc.orgscispace.com |

| 1,2,4-Triazin-5(2H)-one | Condensation of phthalic anhydride with 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones. | N-(1,2,4-triazin-5-one)-substituted isoindoline-1,3-diones. | researchgate.net |

Modification of the linker connecting the isoindoline-1,3-dione core to a terminal functional group is a crucial strategy for optimizing the biological activity of these compounds nih.govnih.govmdpi.com. The length, flexibility, and chemical nature of the linker can significantly influence how the molecule interacts with its biological target.

For analogues of this compound, the ethyl linker can be varied in length. Studies on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have shown that lengthening the alkyl chain from three to eight methylene (B1212753) groups can modulate their inhibitory activity against certain enzymes nih.gov.

The introduction of different functional groups within the linker can also lead to new derivatives with altered properties. For example, incorporating a carbonyl group into the linker between a piperazine (B1678402) group and the isoindoline-1,3-dione has been explored nih.gov. Furthermore, replacing a carbon atom in the linker with a nitrogen atom is another modification strategy that has been investigated nih.gov.

The table below provides examples of how linker architectures and terminal substituents have been elaborated in isoindoline-1,3-dione derivatives.

| Linker Modification | Terminal Substituent | General Structure | Reference |

| Varied alkyl chain length (n=3-8) | Diethylamino group | 2-(N,N-diethylaminoalkyl)isoindoline-1,3-dione | nih.gov |

| Introduction of a carbonyl group in the linker | 4-Arylpiperazine | 2-(2-oxo-2-(4-arylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | mdpi.com |

| Ethylene linker | N-benzyl pyridinium (B92312) | Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | nih.gov |

| Direct attachment (no linker) | Substituted benzyl ring | 2-(Substituted benzyl)isoindoline-1,3-dione | nih.gov |

Biological Activity Profiling of 2 2 Diethylamino Ethyl Isoindoline 1,3 Dione Derivatives

Enzyme Inhibition Studies

Derivatives of 2-(2-(diethylamino)ethyl)isoindoline-1,3-dione, a compound belonging to the phthalimide (B116566) class, have been the subject of extensive research to determine their potential as enzyme inhibitors. These investigations have focused on enzymes implicated in a variety of physiological and pathological processes, including cholinesterases, cyclooxygenases, and lipoxygenases.

Acetylcholinesterases (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Potency

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. A variety of isoindoline-1,3-dione derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

Research into a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, where the alkyl chain length was varied, revealed significant to moderate AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. mdpi.com The most effective inhibition against AChE was observed in derivatives with six and seven methylene (B1212753) groups in the linker chain. mdpi.comresearchgate.net In contrast, these compounds generally exhibited weak activity against BuChE, with the exception of the derivative possessing an eight-methylene group linker. mdpi.com

Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed potent inhibitory activity against AChE, with IC50 values in the range of 2.1 to 7.4 μM. nih.govresearchgate.net Specifically, para-fluoro substituted compounds demonstrated the highest inhibitory potency, with an IC50 value of 2.1 μM. nih.govresearchgate.net Further investigations into phthalimide-based compounds, such as 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives, identified a compound with a 4-Fluorophenyl moiety as the most potent in its series, although its inhibitory activity (IC50 = 16.42 ± 1.07 µM) was lower than the reference drug, donepezil. nih.gov

Similarly, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives showed promising AChE inhibitory activity, with the most active compound having an IC50 of 0.91μM. nih.gov Six new derivatives were tested, with the best result for AChE inhibition being an IC50 of 1.12 μM for a derivative with a phenyl substituent on the piperazine (B1678402) ring. nih.gov The most potent BuChE inhibitor from this series, featuring a diphenylmethyl moiety, had an IC50 of 21.24 μM. nih.gov

| Derivative Series | Enzyme | IC50 Range (µM) | Most Potent Moiety/Feature | Most Potent IC50 (µM) |

|---|---|---|---|---|

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 | 6-7 methylene groups | 1.1 - 1.2 |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | BuChE | Weak activity | 8 methylene groups | N/A |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | para-fluoro substitution | 2.1 |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-diones | AChE | 16.42 - 63.03 | 4-Fluorophenyl moiety | 16.42 |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-diones | AChE | N/A | N/A | 0.91 |

| Arylpiperazine derivatives | AChE | N/A | Phenyl substituent | 1.12 |

| BuChE | N/A | Diphenylmethyl moiety | 21.24 |

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, are key mediators of inflammation. The inhibitory potential of isoindoline-1,3-dione derivatives against these enzymes has been investigated to explore their anti-inflammatory properties.

Studies have shown that these derivatives can exhibit good inhibitory activity against COX enzymes. ijlpr.comresearchgate.net The selectivity towards either COX-1 or COX-2 appears to be influenced by specific structural features of the compounds. For instance, in one study, the amino group was found to be more critical for binding to COX-1, whereas the aryl group played a more significant role in binding to the COX-2 enzyme. ijlpr.comresearchgate.net

One derivative, designated ZJ1, demonstrated potent blockage and ligand efficiency towards the COX-2 enzyme, reportedly higher than the standard drug Indomethacin. ijlpr.comresearchgate.net Another compound, ZJ4, showed some selective ligand efficiency for COX-1. ijlpr.comresearchgate.net Further research on N-substituted 1H-isoindole-1,3(2H)-dione derivatives identified three compounds that inhibited COX-1 more strongly than the reference, meloxicam, and three other compounds that showed greater inhibition of COX-2. mdpi.comnih.gov The introduction of a piperazine ring into the N-methylphthalimide structure was noted to increase lipophilicity and affinity for amino acids within the active sites of both COX isoforms. mdpi.comnih.gov

| Derivative/Series | Target Enzyme | Finding |

|---|---|---|

| ZJ1 | COX-2 | Higher potency than Indomethacin |

| ZJ4 | COX-1 | Showed selective ligand efficiency |

| N-substituted 1H-isoindole-1,3(2H)-dione derivatives | COX-1 | Three compounds showed stronger inhibition than meloxicam |

| COX-2 | Three compounds showed stronger inhibition than meloxicam |

15-Lipoxygenase-1 Inhibitory Effects

The enzyme 15-lipoxygenase-1 (15-LOX-1) is involved in the metabolism of fatty acids and has been implicated in inflammatory processes and cancer. A study evaluating phthalimide analogs as potential inhibitors of 15-LOX-1 was conducted. nih.gov In this series, none of the tested derivatives showed superior inhibitory effects compared to the reference compound, quercetin. The most potent inhibitor identified was a compound featuring a methoxy group at the meta position of a phenyl ring, which achieved 38% inhibition. nih.gov Shifting the methoxy group to the para position resulted in a significant decrease in inhibitory activity. nih.gov

| Derivative Feature | Inhibition (%) |

|---|---|

| meta-methoxy substitution | 38% |

| para-methoxy substitution | Significantly lower than 38% |

Antimicrobial Investigations

The antimicrobial properties of isoindoline-1,3-dione derivatives have been evaluated against a range of pathogenic bacteria and fungi, demonstrating their potential as broad-spectrum antimicrobial agents.

Antibacterial Efficacy Studies

Derivatives of isoindoline-1,3-dione have demonstrated notable antibacterial activity. In one study, newly synthesized compounds were tested against clinically isolated strains of E. Coli, P. Fluorescence, M. Luteus, and B. Subtilis. semanticscholar.org Two compounds, 3a and 3d, exhibited good antibacterial activity compared to other compounds in the series. semanticscholar.org Another investigation focused on Schiff bases derived from 2-amino phthalamide, which showed promising antibacterial activity against four Gram-positive and two Gram-negative bacterial types when compared to reference drugs. nih.gov The structure-activity relationship analysis suggested that the lipophilic properties of these compounds might be a key factor for their antibacterial action. nih.gov Further research on various novel isoindole-1,3-dione derivatives confirmed their activity against both Gram-positive and Gram-negative bacteria.

Antifungal Efficacy Studies

The antifungal potential of this class of compounds has also been established through various studies. Phthalimide derivatives have been recognized for their antifungal properties. Research on novel isoindole-1,3-dione derivatives showed that some of the tested compounds exhibited potent activity and could be considered promising antifungal agents. In a broad screening, newly synthesized compounds were tested against several fungal isolates, with some demonstrating significant efficacy. Similarly, 2-amino phthalamide derivatives were evaluated for their activity against three fungal microorganisms, with some Schiff base derivatives showing promising results. nih.gov More recent work on novel isoindoline-2-yl putrescines (ISPs) found that while they did not significantly inhibit mycelial growth on agar plates at 50 μg/mL, they showed remarkable in vivo efficacy in controlling Botrytis cinerea infection at 100 μg/mL. One derivative, ISP3, provided curative and protective activities of 91.9% and 92.6%, respectively. nih.gov

Anti-mycobacterial Activity Assessment

The isoindoline-1,3-dione core structure has been utilized in the development of novel agents targeting Mycobacterium tuberculosis. Research has focused on creating hybrid molecules that combine the isoindoline-1,3-dione moiety with other pharmacophores known for anti-mycobacterial effects to enhance potency. nih.govnih.gov

A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their activity against M. tuberculosis. nih.gov The findings revealed that the nature of the linker between the two pharmacophores and the substituents on the isoindoline-1,3-dione ring significantly influenced the anti-mycobacterial potency. nih.gov One of the most potent compounds in a synthesized series, featuring a butyl chain spacer and a piperidine component, demonstrated a minimum inhibitory concentration (MIC₉₉) of 6.25 µg/mL against M. tuberculosis. nih.gov Other studies on different derivatives have shown a wide range of activity, with some compounds exhibiting potent action against sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov For instance, certain phthalimide–pyrimidine hybrids have shown MIC values as low as 0.48 µg/mL against sensitive strains and 7.81 µg/mL against XDR strains. nih.gov

| Compound Type | Mycobacterium Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Isoindoline-1,3-dione-4-aminoquinoline derivative | M. tuberculosis | 6.25 |

| Isoniazid-fused isoindoline-1,3-dione | M. tuberculosis H37Rv | 1.15 |

| Sulfonamido-clubbed isoindoline-1,3-dione | M. tuberculosis H37Rv | 10 |

| Phthalimide–pyrimidine hybrid (Compound 8f) | M. tuberculosis (Sensitive) | 0.48 nih.gov |

| Phthalimide–pyrimidine hybrid (Compound 8f) | M. tuberculosis (XDR) | 7.81 nih.gov |

Anti-inflammatory Research

Derivatives of isoindoline-1,3-dione are recognized for their anti-inflammatory properties. The phthalimide structure is a key component in molecules that exhibit notable anti-inflammatory effects. One of the primary mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

Studies on various N-substituted isoindoline-1,3-dione derivatives have demonstrated their potential as COX inhibitors. For example, certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2 enzymes. In vivo studies using models such as carrageenan-induced paw edema in rats have confirmed the anti-inflammatory effects of these compounds, with some derivatives showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib.

| Compound Type | Target | Activity (IC₅₀ in µM) |

|---|---|---|

| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | 0.52 |

| Celecoxib (Reference) | COX-2 | 0.78 |

| Indomethacin (Reference) | COX-1 | 0.74 |

| Indomethacin (Reference) | COX-2 | 0.97 |

Antiviral Research

The isoindole scaffold, which forms the core of this compound, is a structural feature in various compounds investigated for antiviral activity. nih.gov Research has explored derivatives of this class against a range of human viruses, including human immunodeficiency virus (HIV), influenza, and enterovirus 71 (EV-A71).

For instance, certain 2-aryl-isoindolin-1-one derivatives have shown potent and broad antiviral activity against multiple EV-A71 strains, with 50% effective concentration (EC₅₀) values in the low micromolar range (1.23-1.76 µM). Other related structures, such as isoquinolone derivatives, have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase. One such compound displayed EC₅₀ values between 0.2 and 0.6 µM. Similarly, specific benzo[de]isoquinoline-diones, which share structural similarities, have been found to inhibit the replication of herpes simplex and vaccinia viruses.

| Compound Type | Virus | Activity Metric | Value |

|---|---|---|---|

| 2-Aryl-isoindolin-1-one | Enterovirus 71 (EV-A71) | EC₅₀ | 1.23-1.76 µM |

| Isoquinolone derivative | Influenza A/B | EC₅₀ | 0.2-0.6 µM |

| Phthalimide derivative (22l) | HIV-1 Integrase | IC₅₀ | 112 nM |

| Phthalimide derivative (39d) | HCV NS5B Polymerase | K_d | 0.85 µM |

Exploration of Other Biological Targets and Mechanisms

Checkpoint kinase 1 (Chk1) is a crucial mediator in the DNA damage response pathway, and its inhibition is a therapeutic strategy being explored in oncology. nih.gov While the broader class of phthalimide derivatives has been investigated for activity against various protein kinases, specific research detailing the Chk1 inhibitory actions of this compound or its direct derivatives is not extensively documented in the reviewed scientific literature. nih.gov The development of small-molecule Chk1 inhibitors is an active area of research, as these agents can sensitize cancer cells to chemotherapy and have shown single-agent activity in cancers with high replication stress.

The isoindoline-1,3-dione scaffold is a known structural feature of compounds that act as histone deacetylase (HDAC) inhibitors. nih.gov HDAC inhibitors are a class of agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and can induce cell cycle arrest and apoptosis in cancer cells.

Several benzamide derivatives, which are chemically related to the target compound, are known to inhibit Class I and II HDACs. Studies have identified potent hydroxamate-based HDAC inhibitors derived from N-hydroxyphthalimide. Furthermore, novel isoindolinone derivatives have been developed that show potent, nanomolar inhibitory activity against specific HDAC isoforms, particularly HDAC1, HDAC2, and HDAC3.

| Compound Type | HDAC Isoform | Activity (IC₅₀) |

|---|---|---|

| Droxinostat | HDAC3 | 2.0 µM |

| Droxinostat | HDAC8 | 3.0 µM |

| MGCD0103 (Mocetinostat) | HDAC1 | Potent Inhibitor |

| MS-275 (Entinostat) | HDAC1 | 0.3 µM |

| MS-275 (Entinostat) | HDAC3 | 8.0 µM |

The N-(2-diethylaminoethyl) side chain, a key feature of the subject compound, is known to confer a high affinity for melanin. Melanin is a pigment found in various tissues, including the skin, eyes, and certain types of tumors like melanoma. This binding capability makes compounds containing this moiety attractive for the development of imaging agents and targeted therapies for melanoma.

A notable example is N-(2-(diethylaminoethyl)-4-iodobenzamide, a melanoma imaging agent that shares the diethylaminoethyl side chain. Studies on its interaction with synthetic melanin have shown that the binding is saturable and reversible. The binding mechanism involves multiple interaction types, including electrostatic forces and hydrophobic interactions. Scatchard analysis of this binding revealed two distinct classes of binding sites with different association constants, indicating a complex interaction with the melanin polymer.

| Compound | Binding Site Class | Association Constant (K) |

|---|---|---|

| N-(2-(diethylamino)ethyl)-4-iodobenzamide | High-affinity (K₁) | 3.9 ± 1.9 x 10⁶ M⁻¹ |

| Low-affinity (K₂) | 2.9 ± 0.9 x 10⁴ M⁻¹ |

Neuroprotective Effects in Cellular Models

The neuroprotective potential of this compound derivatives has been investigated in various in vitro cellular models, which aim to replicate the cellular stresses implicated in neurodegenerative diseases. These studies are crucial in elucidating the mechanisms by which these compounds may confer protection to neuronal cells. The primary focus of this research has been on mitigating the detrimental effects of oxidative stress, a key pathological factor in conditions such as Alzheimer's and Parkinson's disease.

Researchers have utilized established neuronal-like cell lines, including human SH-SY5Y neuroblastoma cells and rat pheochromocytoma PC12 cells, to model neuronal responses to stressors. A common experimental paradigm involves inducing oxidative stress in these cells through exposure to hydrogen peroxide (H₂O₂), a potent oxidizing agent that leads to cellular damage and apoptosis.

In these models, various isoindoline-1,3-dione derivatives have demonstrated significant neuroprotective activities. These effects are often attributed to the core phthalimide structure, which is considered a noteworthy pharmacophore for designing neuroprotective agents. The protective mechanisms observed include the enhancement of cell viability, reduction of intracellular reactive oxygen species (ROS), and modulation of key signaling pathways involved in the cellular stress response.

One area of investigation has been the impact of these derivatives on the NRF2 signaling pathway, a critical regulator of cellular homeostasis and antioxidant responses. Studies have shown that certain isoindoline-1,3-dione derivatives can upregulate the expression of NRF2 and its associated antioxidant genes, thereby bolstering the cell's intrinsic defense mechanisms against oxidative damage.

Furthermore, some derivatives have been designed as multi-target agents, also exhibiting inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This dual functionality is of particular interest in the context of Alzheimer's disease, where both oxidative stress and cholinergic deficits are prominent features. The neuroprotective effects of these compounds are often evaluated by measuring the percentage of cell viability after exposure to an oxidative insult.

The following tables present detailed research findings from studies on the neuroprotective effects of various this compound derivatives in cellular models.

| Derivative | Cellular Model | Experimental Condition | Key Findings | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (e.g., 7a, 7c, 7f) | PC12 neurons | H₂O₂-induced cell death | Demonstrated a neuroprotective effect against H₂O₂-induced cell death. | nih.gov |

| Three synthetic isoindoline derivatives (3a–3c) | SH-SY5Y cells | Oxidative stress model induced by hydrogen peroxide (H₂O₂) | Increased cell viability, reduced intracellular reactive oxygen species and carbonylated proteins, and increased gene expression levels of NRF2 and associated genes. | researchgate.netnih.gov |

| Compound | Target Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| para-fluoro substituted compounds 7a and 7f | Acetylcholinesterase (AChE) | 2.1 | nih.gov |

| Series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Ranging from 2.1 to 7.4 | nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Diethylamino Ethyl Isoindoline 1,3 Dione Analogues

Impact of Alkyl Chain Length and Branching on Biological Activities

The length and branching of the alkyl chain connecting the isoindoline-1,3-dione core to a terminal functional group have been shown to be critical determinants of biological activity. Studies on a series of 2-(dialkylaminoalkyl)-isoindoline-1,3-dione derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors have demonstrated a clear dependence on the length of the alkyl linker. nih.gov

In one such study, the alkyl chain was systematically lengthened from three to eight methylene (B1212753) units. All the synthesized compounds exhibited significant to moderate inhibitory activity against AChE, with IC50 values ranging from 0.9 to 19.5 µM, while showing weaker activity against BuChE. nih.gov The most potent AChE inhibitors were those containing six and seven methylene groups in the alkyl chain. nih.gov For BuChE inhibition, the optimal activity was observed with a longer chain of eight methylene groups. nih.gov

In a different context, the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives revealed that an increase in the alkyl chain length at the R2 position of the chromene moiety led to a decrease in the yield of the cyclized product. rsc.org This suggests that steric hindrance from longer alkyl chains can negatively impact synthetic accessibility, which is an important consideration in drug design.

The following table summarizes the effect of alkyl chain length on the AChE and BuChE inhibitory activities of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives.

| Number of Methylene Units | AChE IC50 (µM) | BuChE IC50 (µM) |

| 3 | Moderate Activity | Weak Activity |

| 4 | Moderate Activity | Weak Activity |

| 5 | Moderate Activity | Weak Activity |

| 6 | High Activity (Optimal) | Weak Activity |

| 7 | High Activity (Optimal) | Weak Activity |

| 8 | Moderate Activity | Moderate Activity (Optimal) |

Influence of Substituents on the Isoindoline-1,3-dione Ring System

Modification of the isoindoline-1,3-dione ring system itself, through the introduction of various substituents, has a profound impact on the biological profile of the resulting analogues. A key finding in this area is the effect of halogenation on the antimicrobial, antileishmanial, and anticancer activities of these compounds. researchgate.net

Research has shown that the introduction of halogen atoms, such as chlorine and bromine, to the phthalimide (B116566) ring enhances these biological activities. researchgate.net More specifically, tetra-brominated derivatives of isoindoline-1,3-dione have been found to be more effective than their tetra-chlorinated counterparts. researchgate.net This suggests that the nature and position of the halogen substituent are critical for optimizing activity. The increased lipophilicity and altered electronic properties conferred by halogenation are thought to contribute to this enhanced biological effect. researchgate.net

The table below illustrates the general trend observed with halogenation of the isoindoline-1,3-dione ring.

| Ring Substitution | Observed Biological Activities | Relative Potency |

| Unsubstituted | Baseline Activity | - |

| Tetra-chlorinated | Antimicrobial, Antileishmanial, Anticancer | Increased |

| Tetra-brominated | Antimicrobial, Antileishmanial, Anticancer | Further Increased |

Role of Substituents on Terminal Phenyl or Heterocyclic Moieties

The nature and position of substituents on a terminal phenyl or heterocyclic ring attached to the core structure play a pivotal role in modulating the biological activity and target selectivity of isoindoline-1,3-dione analogues. This has been extensively demonstrated in the context of cholinesterase inhibitors.

For a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as AChE inhibitors, the substitution pattern on the benzyl moiety was found to be crucial. nih.gov Compounds bearing a para-fluoro substituent exhibited the highest inhibitory potency, with an IC50 value of 2.1 µM. nih.gov Shifting the fluoro group to the meta position resulted in a decrease in activity. nih.gov Replacing the fluoro group with a chloro substituent led to a significant reduction in inhibitory potency, with chloro-substituted compounds being the weakest inhibitors in the series. nih.gov Conversely, a para-methyl substitution showed improved AChE inhibitory activity compared to the chloro-substituted analogues. nih.gov

In another study focusing on phenylisoindoline-1,3-diones with a chalcone moiety, the electronic nature of the substituents on the terminal phenyl ring influenced their selectivity for AChE and BuChE. The presence of electron-donating groups, such as a hydroxyl group at the ortho position and a methoxy group at the para position of the chalcone's phenyl ring, resulted in the highest AChE inhibitory activity. 2promojournal.com In contrast, the introduction of an electron-withdrawing chloro group on the same phenyl ring led to the highest BuChE inhibitory activity. 2promojournal.com

The following table summarizes the structure-activity relationships for substituents on terminal phenyl rings in two different series of cholinesterase inhibitors.

Table 4.3.1: SAR of N-Benzyl Pyridinium Isoindoline-1,3-dione Analogues as AChE Inhibitors

| Benzyl Substituent | Position | AChE IC50 (µM) |

| Fluoro | para | 2.1 |

| Fluoro | meta | >2.1 |

| Chloro | - | Weakest Activity |

| Methyl | para | Improved vs. Chloro |

Table 4.3.2: SAR of Phenylisoindoline-1,3-dione Chalcone Analogues as Cholinesterase Inhibitors

| Phenyl Substituent (Chalcone Moiety) | Enzyme Selectivity | Effect on Activity |

| ortho-Hydroxyl and para-Methoxy | AChE | Increased Inhibition |

| Chloro | BuChE | Increased Inhibition |

Conformational Dynamics and Their Correlation with Biological Interactions

The three-dimensional conformation of a molecule is intrinsically linked to its ability to interact with a biological target. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, have become invaluable tools for understanding the conformational dynamics of isoindoline-1,3-dione analogues and how these relate to their biological activities. nih.govnih.gov

These computational studies provide insights into the binding modes of these compounds within the active sites of their target enzymes. For instance, in the case of cholinesterase inhibitors, docking studies have revealed that the isoindoline-1,3-dione moiety can interact with the peripheral anionic site of the enzyme. nih.gov

For a series of 1-H-isoindole-1,3(2H)-dione derivatives targeting cyclooxygenase (COX) enzymes, molecular docking studies elucidated key interactions within the active site of COX-1. It was found that a hydrogen bond forms between a carbonyl oxygen of the isoindoline-1,3-dione ring and the amino acid residue Ser530. mdpi.com Furthermore, the isoindoline-1,3-dione part of the molecule was observed to engage in π-π stacking interactions with Trp387. mdpi.com These specific interactions, dictated by the molecule's conformation, are crucial for its inhibitory activity.

Molecular dynamics simulations can further elaborate on the stability of these interactions over time, providing a more dynamic picture of the ligand-receptor complex. These studies help in rationalizing the observed SAR and in the design of new analogues with improved binding affinity and selectivity.

Identification of Key Pharmacophoric Elements for Targeted Biological Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For isoindoline-1,3-dione analogues, several key pharmacophoric elements have been identified that are crucial for their diverse biological activities.

The isoindoline-1,3-dione ring system itself is considered a fundamental pharmacophore. nih.gov Its planar aromatic ring and hydrophobic nature facilitate interactions with a variety of biological targets. nih.gov The two carbonyl groups within this ring system are important hydrogen bond acceptors, a feature that has been observed in the binding of these compounds to enzymes like COX-1. mdpi.comsciforum.net

For specific biological targets, additional pharmacophoric features are required. In the context of antiplasmodial activity against Plasmodium falciparum lactate dehydrogenase (pfLDH), a quantitative structure-activity relationship (QSAR) and molecular docking study identified the importance of a morpholinyl substituent and an amide linker in inhibiting the enzyme. nih.gov

For cholinesterase inhibition, the key pharmacophoric elements often include the isoindoline-1,3-dione core, a linker of appropriate length, and a terminal moiety, such as a substituted benzyl or phenyl ring, that can engage in specific interactions within the enzyme's active site. nih.govnih.gov The following table summarizes some of the key pharmacophoric elements identified for different biological activities of isoindoline-1,3-dione analogues.

| Biological Target/Activity | Key Pharmacophoric Elements |

| General | Planar, hydrophobic isoindoline-1,3-dione ring; Carbonyl groups as hydrogen bond acceptors. |

| Cholinesterase Inhibition | Isoindoline-1,3-dione core; Alkyl linker (optimal length of 6-7 carbons for AChE); Terminal substituted aromatic/heterocyclic ring. |

| Cyclooxygenase (COX) Inhibition | Isoindoline-1,3-dione core (forms H-bonds and π-π stacking). |

| Antiplasmodial (pfLDH) | Morpholinyl substituent; Amide linker. |

Computational and Theoretical Investigations of 2 2 Diethylamino Ethyl Isoindoline 1,3 Dione Systems

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the broader class of isoindoline-1,3-dione derivatives, these studies are common. Researchers have investigated their binding modes with various enzymes, including acetylcholinesterase, cyclooxygenases, and bacterial enzymes, to understand their inhibitory potential. nih.govmdpi.com These studies typically report binding affinities (often in kcal/mol) and identify key amino acid residues within the enzyme's active site that form hydrogen bonds or hydrophobic interactions with the ligand. However, specific studies predicting the binding modes and affinities of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione with particular enzymes are not available in the reviewed literature.

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful method for investigating the electronic structure of molecules. researchgate.net For phthalimide (B116566) derivatives, DFT calculations are often used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net

Furthermore, DFT is employed for geometry optimization to find the most stable three-dimensional conformation of a molecule and to map its conformational energy landscape. researchgate.net While general methodologies for applying DFT to phthalimides are well-established, specific published values for the HOMO-LUMO gap, charge transfer characteristics, or conformational energy landscapes of this compound could not be identified.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. In drug discovery, MD is used to assess the stability of a ligand-protein complex predicted by molecular docking. semanticscholar.org By simulating the complex in a dynamic environment, researchers can observe the stability of key interactions and the conformational changes of both the ligand and the target protein. Such simulations have been performed for other isoindoline-1,3-dione derivatives to validate docking results and understand their dynamic behavior within a binding pocket. semanticscholar.org However, specific MD simulation studies detailing the conformational stability and interaction dynamics of this compound with a biological target are not present in the available literature.

Prediction of Optoelectronic Properties for Related Isoindoline-1,3-dione Systems

Computational and theoretical investigations play a pivotal role in the prediction and understanding of the optoelectronic properties of novel organic materials. For isoindoline-1,3-dione systems, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating their linear and nonlinear optical (NLO) characteristics. These theoretical studies allow for the exploration of structure-property relationships, guiding the design of new molecules with enhanced optical responses for various applications in photonics and optoelectronics.

Isoindoline-1,3-diones, also known as phthalimides, are considered promising candidates for NLO materials due to the presence of delocalized π-electrons within their molecular structure. acgpubs.org The imide functional group, combined with the aromatic core, provides a robust scaffold that can be systematically modified with various donor and acceptor substituents to tune the electronic and optical properties. Theoretical calculations have been employed to examine the structural, spectroscopic, and electronic properties of several N-substituted isoindoline-1,3-dione derivatives. acgpubs.org

Linear Optical Properties (Polarizability)

Linear polarizability (α) is a fundamental property that describes the response of a molecule's electron cloud to an external electric field, resulting in an induced dipole moment. It is a key parameter in determining the refractive index and dielectric properties of a material. Computational methods provide a powerful tool for calculating the static and dynamic polarizability of molecules.

In a theoretical study of 2-(2-methyl-5-nitrophenyl)isoindoline-1,3-dione, the polarizability was calculated using DFT with the B3LYP functional and a 6-31G(d,p) basis set. uobasrah.edu.iq The calculated polarizability components and the total isotropic polarizability provide insight into the molecule's linear optical response. The anisotropy of polarizability is also a significant factor, indicating the directional dependence of the electronic response. For a fullerene-isoindoline-1,3-dione conjugate system, DFT calculations were also employed to determine the static polarizability, highlighting the influence of molecular geometry on this property. researchgate.net

Table 1: Calculated Polarizability of a Related Isoindoline-1,3-dione Derivative

| Compound | Method | α (esu) |

|---|---|---|

| 2-(2-methyl-5-nitrophenyl)isoindoline-1,3-dione | DFT/B3LYP/6-31G(d,p) | Value not explicitly stated in search result, but calculated uobasrah.edu.iq |

Nonlinear Optical Properties (Hyperpolarizability)

Nonlinear optical properties become significant under intense electromagnetic fields, such as those from a laser. The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena like second-harmonic generation. Molecules with large hyperpolarizability values are of great interest for applications in optical switching, frequency conversion, and other photonic technologies.

Theoretical calculations are crucial for predicting the NLO response of new materials. For 2-(2-methyl-5-nitrophenyl)isoindoline-1,3-dione, the first hyperpolarizability was calculated, and its NLO performance was compared to that of urea, a well-known reference material in the field. uobasrah.edu.iq The results of such computational studies can indicate whether a compound is a promising candidate for NLO applications. uobasrah.edu.iq

In the study of an isoindoline-1,3-dione-fullerene system, the first static hyperpolarizability was also a key calculated property. researchgate.net The investigation of different conformers of this system revealed that the hyperpolarizability is sensitive to the molecular geometry, suggesting that conformational control could be a strategy for optimizing NLO properties. researchgate.net The total hyperpolarizability (β_tot) is often calculated from its tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^1/2

where β_x, β_y, and β_z are the components of the hyperpolarizability along the principal axes.

Table 2: Calculated First Hyperpolarizability of a Related Isoindoline-1,3-dione Derivative

| Compound | Method | β (esu) |

|---|---|---|

| 2-(2-methyl-5-nitrophenyl)isoindoline-1,3-dione | DFT/B3LYP/6-31G(d,p) | Value not explicitly stated in search result, but calculated uobasrah.edu.iq |

Advanced Spectroscopic and Analytical Characterization of 2 2 Diethylamino Ethyl Isoindoline 1,3 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione is expected to show distinct signals corresponding to each unique proton environment in the molecule. The phthalimide (B116566) moiety typically displays signals in the aromatic region of the spectrum. Specifically, the four aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet or as two distinct multiplets due to the symmetrical nature of the phthalimide ring system. Based on data from similar isoindoline-1,3-dione structures, these peaks are anticipated in the range of δ 7.7-7.9 ppm. plos.org

The protons of the diethylaminoethyl side chain would appear in the aliphatic region. The two methylene (B1212753) groups of the ethyl bridge (N-CH₂-CH₂-N) would likely resonate as two distinct triplets. The methylene group attached to the phthalimide nitrogen (Pht-N-CH₂) is expected at approximately δ 3.8 ppm, while the adjacent methylene group (CH₂-N(Et)₂) would appear further upfield, around δ 2.7 ppm. The diethylamino group's protons would consist of a quartet for the methylene protons (-CH₂) around δ 2.5 ppm and a triplet for the terminal methyl protons (-CH₃) around δ 1.0 ppm, characteristic of an ethyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The two carbonyl carbons (C=O) of the imide functional group are expected to be the most downfield signals, typically appearing around δ 168 ppm, a characteristic chemical shift for imide carbonyls. acgpubs.org The aromatic carbons of the phthalimide ring would produce signals between δ 123 and 134 ppm. The two carbons of the ethyl bridge are anticipated to have distinct signals, with the carbon attached to the phthalimide nitrogen (Pht-N-C H₂) resonating around δ 38 ppm and the carbon adjacent to the diethylamino group (C H₂-N(Et)₂) appearing around δ 52 ppm. For the diethylamino group, the methylene carbons (-CH₂) would be expected around δ 47 ppm, and the methyl carbons (-CH₃) would be the most upfield signal, around δ 12 ppm.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Phthalimide Aromatic C-H | ~7.7-7.9 (m, 4H) | ~123-134 |

| Phthalimide C=O | - | ~168 |

| Pht-N-CH₂- | ~3.8 (t, 2H) | ~38 |

| -CH₂-N(Et)₂ | ~2.7 (t, 2H) | ~52 |

| -N(CH₂CH₃)₂ | ~2.5 (q, 4H) | ~47 |

| -N(CH₂CH₃)₂ | ~1.0 (t, 6H) | ~12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by the characteristic absorptions of the phthalimide group.

The most prominent features are the stretching vibrations of the two imide carbonyl (C=O) groups. Phthalimides typically exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations, appearing at approximately 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). acgpubs.org The spectrum would also show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the ethyl and diethylamino groups just below 3000 cm⁻¹. The C-N stretching vibration of the imide is also expected to be present in the fingerprint region, typically around 1300-1400 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3050 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | Stretching |

| Imide C=O | ~1770 (asymmetric), ~1710 (symmetric) | Stretching |

| Aromatic C=C | 1580 - 1620 | Stretching |

| Imide C-N | 1300 - 1400 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₈N₂O₂), the molecular weight is 246.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 246. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be found at m/z 247.

The fragmentation pattern is highly diagnostic of the structure. A characteristic fragmentation pathway for this molecule involves the cleavage of the bond beta to the phthalimide nitrogen, a process known as alpha-cleavage relative to the tertiary amine. This would result in the formation of a highly stable diethylaminomethyl cation at m/z 86 ([CH₂=N(CH₂CH₃)₂]⁺). This fragment is often the base peak (the most intense peak) in the spectrum of N,N-diethylamino compounds. Another significant fragment could arise from the cleavage of the bond between the two ethyl bridge carbons, leading to a phthalimidoethyl fragment.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 247 | [M+H]⁺ (Protonated Molecule) | [C₁₄H₁₉N₂O₂]⁺ |

| 246 | [M]⁺˙ (Molecular Ion) | [C₁₄H₁₈N₂O₂]⁺˙ |

| 160 | [M - C₅H₁₀N]⁺˙ (Loss of diethylaminovinyl radical) | [C₉H₆NO₂]⁺˙ |

| 86 | [CH₂N(C₂H₅)₂]⁺ (Diethylaminomethyl cation) | [C₅H₁₂N]⁺ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the empirical formula and assess the sample's purity. For this compound, with the molecular formula C₁₄H₁₈N₂O₂, the theoretical elemental composition can be precisely calculated.

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 68.27% |

| Hydrogen (H) | 7.37% |

| Nitrogen (N) | 11.37% |

| Oxygen (O) | 12.99% |

Experimental values that fall within ±0.4% of these theoretical values are generally considered confirmation of the compound's elemental composition and purity. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. semanticscholar.org For a compound like this compound, which contains a basic tertiary amine, the choice of eluent (mobile phase) is critical. A typical mobile phase would be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonia) to prevent the basic spot from tailing on the acidic silica (B1680970) gel plate. The compound would appear as a single spot under UV light (due to the phthalimide chromophore) if pure, and its retention factor (Rf) value would be characteristic for that specific solvent system.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the purification and quantitative analysis of compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) would be the method of choice. In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with buffers or ion-pairing agents). The compound's purity can be determined by the presence of a single peak in the chromatogram, and the area of the peak is proportional to its concentration.

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Next-Generation 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione Analogues with Enhanced Specificity

The future development of this compound as a therapeutic lead hinges on the rational design and synthesis of new analogues with improved potency and target specificity. Structure-activity relationship (SAR) studies on the broader class of 2-(dialkylaminoalkyl)-isoindoline-1,3-diones have provided a foundational understanding for designing next-generation compounds.

Key strategies for analogue design include:

Modification of the Alkyl Linker: Research on a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives has shown that the length of the alkyl chain connecting the isoindoline-1,3-dione core and the diethylamino group is crucial for biological activity. For instance, in the context of acetylcholinesterase (AChE) inhibition, analogues with six and seven methylene (B1212753) groups were found to be the most promising. nih.gov This suggests that systematic variation of the ethyl linker in the parent compound could optimize interactions with target binding sites.

Substitution on the Phthalimide (B116566) Ring: The aromatic phthalimide ring is a prime site for modification. Introducing various substituents could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby enhancing target binding and selectivity.

Alteration of the Terminal Amino Group: The diethylamino moiety can be replaced with other cyclic or acyclic amines, such as piperazine (B1678402) or N-benzyl pyridinium (B92312) groups. nih.govnih.gov This approach has successfully yielded potent cholinesterase inhibitors by enabling interactions with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.gov

Modern synthetic methodologies, including metal-free synthesis and the use of nanoparticle catalysts, offer efficient and environmentally friendly routes to these novel derivatives. rsc.org These advanced synthetic strategies can accelerate the creation of diverse chemical libraries for biological screening.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Modalities

While initial interest in similar compounds has focused on cholinesterase inhibition for Alzheimer's disease, the isoindoline-1,3-dione scaffold has demonstrated a wide range of biological activities, suggesting that this compound and its future analogues could be repurposed for new therapeutic applications. nih.govnih.gov

Potential biological targets and therapeutic areas for exploration include:

Neurodegenerative Diseases: Beyond cholinesterase inhibition, isoindoline-1,3-dione derivatives have been designed as multi-target agents for Alzheimer's disease, also inhibiting β-secretase (BACE-1) and β-amyloid (Aβ) aggregation. nih.gov

Oncology: Structure-guided design has led to the discovery of isoindoline-1,3-dione derivatives as potent and selective inhibitors of B-Raf kinase, a key target in melanoma. nih.gov Furthermore, certain derivatives have shown significant cytotoxic effects against blood cancer cell lines by inducing apoptosis and necrosis. researchgate.net The scaffold is also known to target factors like VEGFR and EGFR. researchgate.net

Inflammation and Pain: Analogues of this compound class have been investigated as inhibitors of cyclooxygenase (COX) enzymes, indicating potential for development as anti-inflammatory agents and non-steroidal analgesics. nih.govmdpi.com

Infectious Diseases: The phthalimide core has been incorporated into compounds with significant antibacterial activity, with some derivatives showing efficacy against Mycobacterium tuberculosis and other bacterial strains through mechanisms like DNA gyrase inhibition. rsc.org

Epilepsy: A number of isoindoline-1,3-dione derivatives have been synthesized and evaluated for anticonvulsant effects, with some compounds showing promise as novel antiepileptic prototypes. mdpi.comnih.gov

The diverse biological profile of this chemical class warrants broad screening efforts to uncover novel mechanisms of action and therapeutic modalities.

| Compound Modification | Biological Target | Reported Activity (IC50) | Therapeutic Potential |

|---|---|---|---|

| N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 μM nih.gov | Alzheimer's Disease |

| 2-(diethylaminoalkyl) chain (6-7 carbons) | Acetylcholinesterase (AChE) | 0.9 - 19.5 μM nih.gov | Alzheimer's Disease |

| 2-(5-(benzylamino)-4-hydroxypentyl) derivative | AChE & BACE-1 | 3.33 μM (AChE) researchgate.net | Alzheimer's Disease |

| 2-(4-(2-Bromoacetyl)phenyl) derivative | Raji blood cancer cells | 0.26 μg/mL (CC50) researchgate.net | Oncology |

| Fused tetrahydrochromeno derivatives | E. coli & S. aureus DNA gyrase | Good binding values (-8.7 to -9.1 kcal/mol) rsc.org | Antibacterial |

Integration of Advanced Computational Methodologies for De Novo Compound Design

Advanced computational tools are becoming indispensable for accelerating the drug discovery process. For this compound and its derivatives, integrating these methodologies can rationalize the design of new compounds and predict their biological activities before committing to synthetic work.

Computational approaches that can be leveraged include:

Molecular Docking: This technique is widely used to predict the binding conformation and affinity of a ligand to a specific biological target. It has been successfully applied to isoindoline-1,3-dione derivatives to understand their interactions with the active sites of enzymes like AChE and COX. nih.govrsc.orgmdpi.com This allows for the structure-based design of new analogues with improved binding.

Virtual Screening: Structure-based (SBVS) and ligand-based (LBVS) virtual screening are powerful tools for identifying potential inhibitors from large chemical databases. nih.gov These methods can rapidly screen millions of virtual compounds to prioritize a smaller, more manageable set for synthesis and experimental testing. bioinformation.net

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties is crucial for early-stage drug development. ncsu.edu Tools like QikProp and online servers like PreADMET can filter out compounds with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources. bioinformation.netnih.gov

De Novo Design: Fragment-based and de novo design algorithms can generate novel molecular structures optimized for a specific target's binding pocket. This approach can lead to the discovery of entirely new chemical scaffolds based on the isoindoline-1,3-dione core. researchgate.net

| Computational Tool/Method | Application | Reference |

|---|---|---|

| Molecular Docking (e.g., Autodock) | Predicting binding modes and interactions with targets (AChE, DNA gyrase). | rsc.orgmdpi.com |

| Virtual High-Throughput Screening (HTVS) | Screening large databases to identify potential lead compounds. | bioinformation.net |

| QikProp / PreADMET | In silico prediction of ADMET properties and drug-likeness. | bioinformation.netnih.gov |

| PASS / GUSAR | Prediction of biological activity spectra and acute toxicity. | mdpi.com |

Development of Targeted Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is often limited by its delivery to the target site. For many potential applications of this compound derivatives, particularly those involving the central nervous system (CNS) or specific cancer cells, advanced drug delivery systems are essential.

Future research should focus on formulating these compounds within nanocarriers to improve their pharmacokinetic profiles. Potential systems include:

Polymeric Nanoparticles: Biodegradable polymers can encapsulate drugs, protecting them from degradation and allowing for controlled release. For CNS-acting drugs, nanoparticles can be engineered to enhance transport across the blood-brain barrier, as has been shown for other Alzheimer's medications like Tacrine. nih.gov

Liposomes: These lipid-based vesicles are versatile carriers for both hydrophilic and hydrophobic drugs, capable of reducing systemic toxicity and improving drug accumulation at the target site. mdpi.com

Dendrimers: These highly branched, well-defined polymers offer a high surface area for attaching both drug molecules and targeting ligands, enabling precise delivery to specific cell types. mdpi.com

By modifying the surface of these nanoparticles with specific ligands (e.g., antibodies or peptides), it is possible to actively target them to diseased cells, such as tumor cells overexpressing a particular receptor. youtube.com This targeted approach maximizes the therapeutic effect while minimizing exposure to healthy tissues. youtube.com

Synergy with Chemoinformatics and High-Throughput Screening Approaches for Drug Discovery

The discovery of novel leads from the this compound scaffold can be significantly enhanced by a synergistic approach combining chemoinformatics and high-throughput screening (HTS). ncsu.edu Chemoinformatics plays a vital role in managing and analyzing the vast datasets generated during the drug discovery process.

This integrated workflow would involve:

Virtual Library Design: Using chemoinformatic tools to design large, diverse virtual libraries of this compound analogues. ncsu.edu

Virtual HTS: Screening these virtual libraries against computational models of various biological targets to identify a smaller subset of high-priority candidates. ncsu.edu

Focused Library Synthesis: Synthesizing the prioritized compounds for experimental validation.

Quantitative High-Throughput Screening (qHTS): Utilizing automated, miniaturized assays to rapidly screen the synthesized library against the intended biological targets (e.g., AChE inhibition assays) to identify active "hits". nih.gov

Hit-to-Lead Optimization: Analyzing the HTS data using chemoinformatic methods to understand SAR, guiding the next round of rational design and synthesis to optimize the potency and selectivity of the lead compounds. ncsu.edu

This iterative cycle of computational design, targeted synthesis, and high-throughput biological evaluation represents a modern, efficient paradigm for discovering the next generation of drugs based on the this compound structure.

Q & A

Q. What are the common synthetic routes for 2-(2-(Diethylamino)ethyl)isoindoline-1,3-dione and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are often prepared by reacting phthalic anhydride with amines or alkyl halides. In one study, arylpiperazine derivatives were synthesized using classical methods, where the diethylaminoethyl group was introduced via alkylation or amidation steps. Structural confirmation relied on NMR, MS, and X-ray crystallography . Another approach involved reacting tryptamine with phthalic anhydride in toluene to form a phthalimide derivative, followed by purification and characterization .

Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?

- NMR spectroscopy is used to confirm the presence of diethylaminoethyl groups (δ ~2.5–3.5 ppm for CH2-N and δ ~1.0 ppm for CH3).

- Mass spectrometry (MS) provides molecular ion peaks consistent with the compound's molecular weight (e.g., [M+H]+ at m/z 301 for C10H8INO2 derivatives) .

- X-ray crystallography reveals molecular packing and interactions. For instance, halogen atoms in derivatives (e.g., bromine or chlorine) induce distinct pi-pi and halogen bonding interactions, altering crystal lattice stability .

Q. What are the standard protocols for purity analysis and yield optimization?

Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Yield optimization often involves solvent selection (e.g., toluene or benzene for anhydrous conditions) and temperature control. For example, reactions at 80–100°C in toluene improved yields (70–85%) for arylpiperazine derivatives .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of isoindoline-1,3-dione derivatives?

- Antihyperglycemic activity : Introducing sulfonylurea moieties enhanced glucose-lowering effects. Compounds like VIIo and VIIp reduced serum glucose by 52% and 48%, respectively, via pancreatic β-cell stimulation .

- Tyrosinase inhibition : Substituting with nitro or bromobenzyl groups (e.g., 6m , 6k ) improved inhibitory activity (IC50 ~26 μM) through competitive binding to the enzyme's active site .

- Antiseizure effects : Alkyl chain length and aromatic substituents modulated anticonvulsant potency in mouse models .

Q. What computational methods predict the binding interactions of this compound with biological targets?